molecular formula C12H8ClF3N4O2 B2532019 3-chloro-2-[5-[(Z)-2-nitroprop-1-enyl]pyrazol-1-yl]-5-(trifluoromethyl)pyridine CAS No. 318248-57-6

3-chloro-2-[5-[(Z)-2-nitroprop-1-enyl]pyrazol-1-yl]-5-(trifluoromethyl)pyridine

Cat. No. B2532019
M. Wt: 332.67
InChI Key: RVUFDTCJRDOIFK-DAXSKMNVSA-N
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Description

The compound “3-chloro-2-[5-[(Z)-2-nitroprop-1-enyl]pyrazol-1-yl]-5-(trifluoromethyl)pyridine” is a complex organic molecule. It contains several functional groups including a pyrazole ring, a pyridine ring, a nitro group, a trifluoromethyl group, and a chloro group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazole and pyridine rings are aromatic and planar, while the nitro, trifluoromethyl, and chloro groups would add steric bulk .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the nitro group could undergo reduction reactions, while the pyridine ring could participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like nitro could increase its solubility in polar solvents .

Scientific Research Applications

Multicomponent Synthesis

A multicomponent approach led to the formation of 2,4-diamino-5-[5-hydroxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]-5H-chromeno[2,3-b]pyridine-3-carbonitriles, with potential biomedical applications (Elinson et al., 2018).

Antioxidant and Antimicrobial Synthesis

A novel series of 2-(5-trifluoromethyl-1H-pyrazol-1-yl)-5-(5-trihalomethyl-1H-pyrazol-1-yl-1-carbonyl)pyridines exhibited promising antioxidant and antimicrobial properties (Bonacorso et al., 2015).

Domino Reactions for Pyrazolo[3,4-B]Pyridines

L-Proline catalysis enabled the synthesis of N,3-dimethyl-5-nitro-1-aryl-1H-pyrazolo[3,4-b]pyridin-6-amines, involving multiple bond formations in one operation (Gunasekaran et al., 2014).

Insecticidal and Fungicidal Activities

Novel 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides showed potential as insecticides and fungicides (Zhu et al., 2014).

Electroluminescence in OLEDs

Pyrazol-pyridine ligands were used in orange-red iridium(III) complexes for OLEDs, achieving high external quantum efficiency (Su et al., 2021).

Synthesis of Key Intermediates for Insecticides

Luminescent pH Sensor

A rhenium(I) tricarbonyl complex with a 3-(pyridin-2-yl)pyrazole chromophoric ligand was developed as a luminescent pH sensor for a wide pH range (Lam et al., 2000).

Scalable Process for Insecticidal Candidates

A scalable process was developed for synthesizing a key intermediate, 3-(3-chloro-1H-pyrazol-1-yl)pyridine, used in insecticidal candidates like tyclopyrazoflor (Yang et al., 2019).

Future Directions

The potential applications of this compound would depend on its physical and chemical properties, as well as its biological activity. It could potentially be explored for use in various fields such as medicinal chemistry, materials science, or chemical synthesis .

properties

IUPAC Name

3-chloro-2-[5-[(Z)-2-nitroprop-1-enyl]pyrazol-1-yl]-5-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClF3N4O2/c1-7(20(21)22)4-9-2-3-18-19(9)11-10(13)5-8(6-17-11)12(14,15)16/h2-6H,1H3/b7-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVUFDTCJRDOIFK-DAXSKMNVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=NN1C2=C(C=C(C=N2)C(F)(F)F)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C1=CC=NN1C2=C(C=C(C=N2)C(F)(F)F)Cl)/[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClF3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-2-[5-[(Z)-2-nitroprop-1-enyl]pyrazol-1-yl]-5-(trifluoromethyl)pyridine

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